Dienogest-d5

Description

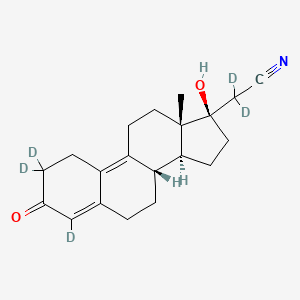

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4-trideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2,12D |

InChI Key |

AZFLJNIPTRTECV-HIAZGCQNSA-N |

Isomeric SMILES |

[2H]C1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CCC3=C2CC(C1=O)([2H])[2H])C)(C([2H])([2H])C#N)O |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |

Origin of Product |

United States |

Foundational & Exploratory

Dienogest-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Dienogest-d5. It also delves into the well-established signaling pathways of its parent compound, Dienogest, offering valuable context for its biological activity. This document is intended to serve as a detailed resource for professionals in research and drug development.

Chemical Properties and Structure

This compound is the deuterium-labeled analog of Dienogest, a synthetic progestogen. The incorporation of five deuterium atoms provides a stable isotopic label, making it an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the quantification of Dienogest in biological matrices.[1]

The fundamental chemical and physical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value |

| Appearance | Pale beige to yellow solid |

| Melting Point | 210-212 °C |

| Solubility | Soluble in Chloroform, Methanol |

| Storage Temperature | -20 °C |

Chemical Identifiers

| Identifier | Value |

| Chemical Name | 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4-d3)acetonitrile-d2 |

| Molecular Formula | C₂₀H₂₀D₅NO₂ |

| Molecular Weight | 316.45 g/mol |

Experimental Protocols

While specific, detailed synthesis protocols for this compound are proprietary and not publicly available, the synthesis would follow the general synthetic routes established for Dienogest, utilizing deuterated starting materials or reagents at appropriate steps. Several methods for the synthesis of the parent compound, Dienogest, have been published, typically starting from estra-4,9-diene-3,17-dione.[2][3][4][5]

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7][8] Below is a representative protocol for the quantification of Dienogest in human plasma using this compound as an internal standard.

Quantification of Dienogest in Human Plasma using LC-MS/MS

This protocol outlines a general procedure and should be optimized and validated for specific laboratory conditions and instrumentation.

Objective: To determine the concentration of Dienogest in human plasma samples.

Materials:

-

Human plasma samples

-

Dienogest analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Ammonium acetate, analytical grade

-

Water, HPLC grade

-

Zorbax XDB-Phenyl column (4.6 x 75 mm, 3.5 µm) or equivalent

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Dienogest (e.g., 1 mg/mL) in acetonitrile.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

From the stock solutions, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed volume of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5-10 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm)

-

Mobile Phase: Acetonitrile:5 mM Ammonium Acetate (e.g., 70:30, v/v)

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

-

Mass Spectrometric Conditions (Positive ESI):

-

Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For Dienogest, a common transition is m/z 312.3 → 135.3.[6] The specific transition for this compound would be approximately m/z 317.3 → [product ion], which needs to be determined empirically.

-

Optimize MS parameters such as declustering potential, collision energy, and source temperature for both Dienogest and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting to fit the data.

-

Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways of Dienogest

Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone receptor, leading to a cascade of downstream cellular events. The following diagrams illustrate the key signaling pathways influenced by Dienogest.

Progesterone Receptor (PR) Signaling Pathway

Dienogest is a potent agonist of the progesterone receptor.[9] Upon binding, the Dienogest-PR complex translocates to the nucleus and modulates the transcription of target genes, leading to its progestogenic and anti-proliferative effects on endometrial tissue.

Inhibition of NF-κB Signaling Pathway

Dienogest has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. By suppressing NF-κB activation, Dienogest can reduce the expression of pro-inflammatory cytokines, contributing to its therapeutic effect in endometriosis.

Induction of Endoplasmic Reticulum (ER) Stress

Recent studies have indicated that Dienogest can induce endoplasmic reticulum (ER) stress in endometriotic cells. This induction of ER stress can lead to apoptosis (programmed cell death) and a reduction in cell proliferation and invasion, highlighting another potential mechanism for its therapeutic action in endometriosis.

References

- 1. veeprho.com [veeprho.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Dienogestrel synthesis - chemicalbook [chemicalbook.com]

- 4. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]

- 5. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]

- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Dienogest-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dienogest-d5, a deuterated analog of the synthetic progestin Dienogest. This compound is crucial as an internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies, ensuring accuracy and precision in mass spectrometry-based analyses. This document details the probable synthetic pathways, isotopic labeling strategies, and relevant experimental considerations.

Introduction to Dienogest and its Deuterated Analog

Dienogest, chemically known as 17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one, is a fourth-generation progestin with antiandrogenic properties. It is widely used in oral contraceptives and for the treatment of endometriosis. The introduction of deuterium atoms into the dienogest molecule to create this compound provides a stable isotope-labeled internal standard. This is essential for correcting variations during sample preparation and analysis in liquid chromatography-mass spectrometry (LC-MS) assays.

While several deuterated variants such as Dienogest-d3, -d4, and -d6 exist, this guide focuses on the synthesis of this compound. The most plausible synthetic strategy involves the introduction of a deuterated cyanomethyl group (-CD2CN or -CD3) and potentially additional deuterium atoms on the steroid backbone.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be logically divided into two main stages: the synthesis of the core steroid intermediate and the introduction of the deuterated cyanomethyl group. Several patents outline the synthesis of unlabeled dienogest, which can be adapted for the preparation of its deuterated analog.

A common starting material for dienogest synthesis is estra-4,9-diene-3,17-dione . The proposed pathway for this compound proceeds as follows:

-

Protection of the 3-keto group of estra-4,9-diene-3,17-dione.

-

Reaction with a deuterated cyanomethylating agent to introduce the deuterated cyanomethyl group at the C17 position.

-

Deprotection to yield this compound.

An alternative route involves the epoxidation of the 17-keto group followed by ring-opening with a deuterated cyanide source.

Key Experimental Protocols

2.1.1. Synthesis of Deuterated Acetonitrile (CD3CN)

A critical reagent for the synthesis of this compound is deuterated acetonitrile. This can be prepared via hydrogen-deuterium (H/D) exchange from standard acetonitrile (CH3CN) using deuterium oxide (D2O) as the deuterium source.

Table 1: Comparison of Catalytic Systems for Acetonitrile Deuteration

| Catalyst System | Deuterium Source | Temperature (°C) | Reaction Time (h) | Deuterium Incorporation |

| Ruthenium-pincer complex / KOtBu | D2O | 70 | 24 | High |

| Manganese catalyst | D2O | 110 | 24 | High |

Experimental Protocol: Ruthenium-Catalyzed Deuteration of Acetonitrile

-

In a nitrogen-filled glovebox, add acetonitrile (0.5 mmol), a ruthenium-pincer catalyst (0.2-0.5 mol%), and potassium tert-butoxide (0.5-1 mol%) to a reaction flask.

-

Remove the flask from the glovebox and add deoxygenated D2O (20 mmol) under an argon atmosphere.

-

Seal the reaction flask and heat the mixture at 70°C for 24 hours with stirring.

-

After cooling to room temperature, extract the product with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain acetonitrile-d3.

2.1.2. Synthesis of Dienogest-d3 (Illustrative for Cyanomethyl Deuteration)

This protocol outlines the introduction of a trideuterated cyanomethyl group. The positions of the remaining two deuterium atoms in this compound are likely on the steroid backbone, potentially introduced via base-catalyzed H/D exchange at positions alpha to the carbonyl groups.

Step 1: Preparation of Deuterated Cyanomethyl Lithium (in situ)

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve acetonitrile-d3 (CD3CN) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise with stirring. The reaction mixture is typically stirred at this temperature for 30-60 minutes to ensure complete formation of the lithium salt (LiCD2CN).

Step 2: Cyanomethylation of the Steroid Precursor

-

A solution of 3,3-protected estra-5(10),9(11)-diene-17-one in anhydrous THF is cooled to -78°C in a separate flask.

-

The freshly prepared solution of deuterated cyanomethyl lithium is then slowly transferred to the steroid solution via a cannula.

-

The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Deprotection to Yield Dienogest-d3

-

The crude protected intermediate is dissolved in a suitable solvent (e.g., acetone or a mixture of THF and water).

-

An acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The reaction is neutralized, and the product is extracted, purified by column chromatography, and recrystallized to yield pure Dienogest-d3.

2.1.3. Potential for Additional Deuteration on the Steroid Backbone

The use of a strong base like n-butyllithium during the formation of the cyanomethylating agent could potentially lead to H/D exchange at acidic positions on the steroid backbone if a deuterium source is present. The protons alpha to the 3-keto group (C2 and C4) are susceptible to base-catalyzed enolization and subsequent deuteration. If D2O is used in the workup or if there are other deuterium sources, incorporation at these positions is possible, which could account for the "-d5" designation.

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic steps and logical flows in the preparation of this compound.

Caption: Proposed synthetic pathway for this compound.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

While specific yield and purity data for the synthesis of this compound are not publicly available in the reviewed literature, the following table provides typical ranges for the analogous non-deuterated synthesis steps, which can serve as a benchmark for the deuterated synthesis.

Table 2: Typical Yields for Unlabeled Dienogest Synthesis Steps

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Ketal Protection | Estra-4,9-diene-3,17-dione | 3-Ketal Protected Intermediate | 85-95 |

| Cyanomethylation | 3-Ketal Protected Intermediate | Protected Dienogest | 70-85 |

| Deprotection | Protected Dienogest | Dienogest | 80-90 |

| Overall | Estra-4,9-diene-3,17-dione | Dienogest | 45-65 |

Isotopic enrichment for the synthesis of acetonitrile-d3 via catalytic H/D exchange is typically high, often exceeding 98 atom % D. The final isotopic purity of this compound would need to be determined by mass spectrometry and NMR spectroscopy.

Conclusion

The synthesis of this compound is a multi-step process that leverages established methodologies for steroid synthesis and isotopic labeling. The key to a successful synthesis is the efficient preparation of a deuterated cyanomethylating agent, most likely derived from acetonitrile-d3. While the exact positions of all five deuterium atoms in commercially available standards require definitive analytical confirmation, the proposed pathway involving a trideuterated cyanomethyl group and additional deuteration on the steroid backbone provides a robust framework for its preparation. Researchers and drug development professionals can use this guide to understand the core principles and experimental considerations for producing high-purity this compound for use in critical bioanalytical applications.

Technical Guide: Dienogest-d5 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Dienogest-d5, a deuterated analog of Dienogest. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Dienogest in biological matrices through methods such as mass spectrometry and liquid chromatography.[1][2] This document outlines a typical Certificate of Analysis, details the rigorous experimental protocols for purity assessment, and visualizes the analytical workflow and the pharmacological context of its parent compound, Dienogest.

Certificate of Analysis: Representative Data

The following table summarizes the typical quality control specifications and results for a batch of this compound, presented in a format consistent with a Certificate of Analysis.

| Test Parameter | Specification | Result | Method |

| Appearance | Pale Beige to Yellow Solid | Conforms | Visual Inspection |

| Molecular Formula | C₂₀H₂₀D₅NO₂ | Conforms | Mass Spectrometry |

| Molecular Weight | 316.45 g/mol | 316.46 g/mol | Mass Spectrometry |

| Purity (by HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥ 99% Deuterium | 99.6% D | Mass Spectrometry |

| Chemical Identity | Conforms to Structure | Conforms | ¹H-NMR, Mass Spectrometry |

| Residual Solvents | ≤ 0.5% | < 0.1% | Gas Chromatography-Mass Spectrometry |

| Heavy Metals | ≤ 20 ppm | < 10 ppm | Inductively Coupled Plasma-Mass Spectrometry |

| Loss on Drying | ≤ 1.0% | 0.2% | Thermogravimetric Analysis |

| Storage Conditions | 2-8°C Refrigerator | - | - |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the quality and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify this compound from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Procedure: A standard solution of this compound is prepared in methanol.[4] The sample is injected into the HPLC system, and the peak area is recorded. Purity is calculated by comparing the main peak area to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight and the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode to determine the molecular ion peak and isotopic distribution.

-

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused into the mass spectrometer. The resulting spectrum is analyzed to confirm the mass of this compound and to calculate the percentage of deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR is employed to confirm the chemical structure and the positions of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.

Visualizing Analytical and Biological Pathways

The following diagrams illustrate the workflow for purity assessment and the mechanism of action of the parent compound, Dienogest.

This guide provides a foundational understanding of the quality assessment of this compound. For specific applications, researchers should always refer to the Certificate of Analysis provided by their supplier and may need to perform additional validation studies. This compound is intended for research and analytical purposes only and is not for human use.[5]

References

In-Depth Technical Guide to the Physicochemical Properties of Dienogest-d5 for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dienogest-d5, a deuterated analog of the synthetic progestin Dienogest. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and insights into its molecular interactions.

Core Physicochemical Properties

This compound is a valuable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the quantification of Dienogest in biological samples due to its similar chemical behavior and distinct mass.[1] The incorporation of five deuterium atoms provides a stable isotopic label without significantly altering its biological activity.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀D₅NO₂ | [2] |

| Molecular Weight | 316.46 g/mol | [1] |

| Appearance | Pale Beige to Yellow Solid | [2] |

| Melting Point | 210-212 °C | |

| Boiling Point | ~561.9 ± 50.0 °C (Predicted for Dienogest) | [3][4] |

| Solubility | Soluble in Chloroform, Methanol. | |

| pKa | ~12.3 (Predicted for Dienogest) | |

| Storage | -20°C |

Note: Predicted values for boiling point and pKa are for the non-deuterated Dienogest and should be considered as estimates for this compound.

The precise location of the deuterium atoms is specified in its chemical name: 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4-d3)acetonitrile-d2.[5]

Signaling Pathways and Mechanism of Action

Dienogest primarily functions as a selective agonist of the progesterone receptor (PR), exhibiting potent progestogenic effects in the endometrium.[6][7] Its therapeutic efficacy in conditions like endometriosis stems from its ability to induce endometrial atrophy, inhibit ovulation, and exert anti-proliferative, immunologic, and anti-angiogenic effects on endometrial tissue.[6][8]

Progesterone Receptor Signaling

Dienogest binds to the progesterone receptor, initiating a cascade of events that modulate gene expression in target cells. This interaction is central to its therapeutic effects.

NF-κB Pathway Inhibition

Dienogest has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[9] This contributes to its anti-inflammatory effects in endometriotic lesions.

Modulation of MAPK/ERK and Endoplasmic Reticulum Stress Pathways

Recent studies suggest that Dienogest can also influence other critical cellular pathways. It has been observed to suppress the AKT and ERK1/2 pathways, which are involved in cell proliferation and survival.[10] Furthermore, Dienogest can induce endoplasmic reticulum (ER) stress, leading to apoptosis in endometriotic cells.[11][12]

Experimental Protocols

The following sections outline detailed methodologies for the characterization of this compound.

Melting Point Determination

Methodology:

-

Sample Preparation: A small amount of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.

Solubility Determination

Methodology:

-

Solvent Selection: A range of solvents (e.g., water, ethanol, methanol, chloroform, DMSO) are selected for testing.

-

Sample Preparation: A known excess amount of this compound is added to a fixed volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Analytical Characterization

Exemplary HPLC Conditions for Dienogest Analysis: [13][14]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water or a suitable buffer. A common mobile phase is 40% Acetonitrile in water.[15]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV detection at approximately 214 nm or 305 nm.[13][16]

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled (e.g., 30 °C).

Methodology for ²H NMR: [17][18][19]

-

Sample Preparation: Dissolve this compound in a non-deuterated solvent (e.g., CHCl₃ or DMSO).

-

Instrument Setup: Use a high-field NMR spectrometer equipped for deuterium observation. The experiment is run unlocked.

-

Acquisition: Acquire the ²H NMR spectrum. The chemical shifts in the ²H spectrum will be nearly identical to the corresponding ¹H chemical shifts.

-

Data Processing: Process the data to obtain the final spectrum, which will show signals corresponding to the deuterium atoms in the molecule.

Methodology for Use as an Internal Standard: [20][21][22][23]

-

Sample Preparation: A known amount of this compound is spiked into the biological matrix (e.g., plasma, urine) containing the analyte (Dienogest).

-

Extraction: The analyte and the internal standard are co-extracted from the matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.

-

Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Dienogest and this compound.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the amount of Dienogest in the original sample. This method corrects for variations in sample preparation and instrument response.[22]

This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective application in research and development. The provided experimental protocols offer a starting point for laboratory investigations, while the signaling pathway diagrams illustrate its biological context.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 4. youtube.com [youtube.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Dienogest - Wikipedia [en.wikipedia.org]

- 8. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dienogest inhibits Toll-like receptor 4 expression induced by costimulation of lipopolysaccharide and high-mobility group box 1 in endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dienogest enhances autophagy induction in endometriotic cells by impairing activation of AKT, ERK1/2, and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. impactfactor.org [impactfactor.org]

- 14. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Validated Stability Indicating RP-hplc Method for the Assay of Dienogest in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]

- 16. iosrjournals.org [iosrjournals.org]

- 17. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. organ.su.se [organ.su.se]

- 20. texilajournal.com [texilajournal.com]

- 21. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 23. mdpi.com [mdpi.com]

The Role of Dienogest-d5 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dienogest-d5 when utilized as an internal standard in bioanalytical methodologies. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals involved in the quantitative analysis of dienogest in biological matrices. This document outlines the therapeutic mechanism of dienogest, the principles of stable isotope-labeled internal standards, and detailed experimental protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Dienogest: Therapeutic Mechanism of Action

Dienogest is a synthetic progestogen, a fourth-generation progestin derived from 19-nortestosterone.[1] It is primarily used in the treatment of endometriosis and as a component of oral contraceptives.[2][3] Its therapeutic effects are mediated through its high affinity and potent agonistic activity on the progesterone receptor (PR).[2][4]

Upon binding to the progesterone receptor, dienogest initiates a cascade of cellular and physiological events that mimic the effects of natural progesterone.[2] This includes the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] This central inhibitory action leads to the suppression of ovulation and a reduction in ovarian estradiol production.[4][5]

In the context of endometriosis, dienogest exerts direct antiproliferative, anti-inflammatory, and antiangiogenic effects on endometrial tissue.[6] By creating a hypoestrogenic and hyperprogestogenic environment, it leads to the decidualization and subsequent atrophy of endometriotic lesions.[4]

Dienogest Signaling Pathway

This compound as an Internal Standard: Mechanism of Action

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest.[7] The ideal internal standard co-elutes with the analyte and experiences identical effects of sample preparation, chromatography, and ionization.[7] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for this purpose.

This compound is a deuterated analog of dienogest, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a molecule with nearly identical physicochemical properties to dienogest but with a higher mass. The key principles of its mechanism of action as an internal standard are:

-

Co-elution and Similar Extraction Recovery: Due to its structural similarity, this compound exhibits nearly identical chromatographic retention times and extraction recovery to dienogest.

-

Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer source due to co-eluting compounds from the biological matrix, affect both the analyte and the SIL-IS to the same extent.

-

Accurate Quantification: By adding a known concentration of this compound to each sample before processing, any variations in sample handling, extraction efficiency, or instrument response can be normalized. The concentration of dienogest in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Principle of a Stable Isotope-Labeled Internal Standard

Quantitative Data from Bioanalytical Methods

The following tables summarize the quantitative data from published LC-MS/MS methods for the determination of dienogest in human plasma/serum, utilizing a deuterated internal standard.

| Parameter | Method 1 | Method 2 |

| Analyte | Dienogest | Dienogest |

| Internal Standard | Levonorgestrel-d6 | This compound |

| Matrix | Human Plasma | Human Serum |

| Linearity Range | 1.003 - 200.896 ng/mL | 0.009 - 10 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | Not Reported |

| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL | 0.009 ng/mL |

| Intra-day Precision (%CV) | < 3.97% | Not Reported |

| Inter-day Precision (%CV) | < 6.10% | Not Reported |

| Accuracy (% Nominal) | Within ±4.0% | Not Reported |

| Reference | [8] | [9] |

| Parameter | Method 3 |

| Analyte | Dienogest |

| Internal Standard | Stable Isotope-Labeled IS |

| Matrix | Human Plasma |

| Linearity Range | 5 - 100 ng/mL |

| Correlation Coefficient (r²) | Not Reported |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Inter-assay Reproducibility (%RSD) | < 10% |

| Accuracy (% Bias) | -3.7% to 11.3% |

| Extraction Efficiency | 92.5% to 106.4% |

| Reference | [10] |

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is adapted from a method for the simultaneous analysis of a panel of progestins, including dienogest, in human serum.[9]

Materials:

-

Human serum samples

-

This compound internal standard working solution

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Supported Liquid Extraction (SLE+) plate (400 µL)

-

Collection plate

-

Plate sealer

-

Centrifuge

Procedure:

-

To 200 µL of serum in a 96-well plate, add 100 µL of a 10:90 (v/v) methanol:water solution containing the this compound internal standard.

-

Mix the samples by vortexing.

-

Load the entire sample volume onto the SLE+ plate.

-

Apply a brief vacuum to initiate the flow of the sample into the sorbent.

-

Allow the sample to adsorb for 5 minutes.

-

Place a clean collection plate underneath the SLE+ plate.

-

Add 900 µL of the elution solvent (e.g., dichloromethane or ethyl acetate) to each well of the SLE+ plate.

-

Apply a brief vacuum to elute the analytes into the collection plate.

-

Repeat the elution step with a second 900 µL aliquot of the elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

Seal the collection plate and vortex to ensure complete dissolution.

-

Centrifuge the plate to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a composite of published methods and should be optimized for the specific instrumentation used.[8][9]

Liquid Chromatography:

-

Column: A C18 or Phenyl stationary phase is suitable (e.g., Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm).[8]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water or 0.15 mM Ammonium Fluoride in Water.[8][9]

-

Gradient: A gradient elution starting with a higher percentage of aqueous mobile phase and ramping up to a high percentage of organic mobile phase is typically used to separate dienogest from endogenous interferences.

-

Injection Volume: 5 - 20 µL.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Bioanalytical Workflow

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of dienogest, offering the necessary accuracy and precision for pharmacokinetic and other clinical studies. Its mechanism of action as an internal standard is rooted in its structural and chemical similarity to the analyte, allowing for effective normalization of experimental variability. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for dienogest quantification. Researchers and scientists are encouraged to adapt and optimize these methodologies to their specific laboratory instrumentation and requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Dienogest? [synapse.patsnap.com]

- 3. Safety and tolerability of dienogest in endometriosis: pooled analysis from the European clinical study program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Dienogest-d5: A Technical Guide to Stability and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Dienogest-d5. This compound is the deuterated analog of Dienogest, a synthetic progestogen widely used in the treatment of endometriosis and as a component of oral contraceptives. The inclusion of deuterium isotopes can be utilized in pharmacokinetic studies to differentiate the administered drug from its endogenous counterparts. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development.

While specific long-term stability data for this compound is not extensively available in the public domain, this guide leverages stability data from its non-deuterated counterpart, Dienogest, as a close surrogate. It is important to note that while isotopic labeling is not expected to significantly alter the chemical stability under typical storage conditions, the kinetic isotope effect could influence the rates of certain degradation reactions. Therefore, the data presented for Dienogest should be considered a strong proxy, and verification for this compound under specific experimental conditions is recommended.

Long-Term Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity of this compound. Based on available material safety data sheets (MSDS) and general recommendations for steroid compounds, the following conditions are advised.

Table 1: Recommended Long-Term Storage and Handling Conditions for this compound

| Parameter | Recommended Condition | Rationale and Remarks |

| Temperature | Refrigerator (2-8 °C)[1] | To minimize the rate of potential degradation reactions. While some suppliers indicate stability for shipping at room temperature, long-term storage at refrigerated conditions is a precautionary measure to ensure maximal shelf-life.[2][3] |

| Humidity | Store in a dry place.[4][5] | Dienogest can be susceptible to degradation via humidity.[6] Storage in a desiccated environment or with desiccants is recommended. |

| Light Exposure | Protect from light. | As a general precaution for pharmaceutical compounds, protection from light, especially UV light, is recommended to prevent photodegradation. |

| Inert Atmosphere | Consider storage under an inert gas (e.g., Argon, Nitrogen). | To protect against oxidation, which is a potential degradation pathway for Dienogest.[6] |

| Container | Store in the original, well-sealed container.[4] | To protect from environmental factors such as moisture and oxygen. |

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. While specific quantitative data on this compound is limited, studies on Dienogest provide valuable insights into its stability under various stress conditions.

Table 2: Summary of Forced Degradation Studies on Dienogest

| Stress Condition | Methodology | Observations and Potential Degradants |

| Acidic Hydrolysis | Refluxed with 1M HCl for 30 minutes at 45°C.[7] | Dienogest shows susceptibility to acidic conditions, leading to the formation of degradation products. The exact structures of the degradants are not specified but are detectable by HPLC. |

| Basic Hydrolysis | Refluxed with 1M NaOH for 15 minutes at 45°C.[7] | Dienogest is also labile under basic conditions, resulting in degradation. |

| Oxidative Degradation | Refluxed with 2.5% Hydrogen Peroxide (H₂O₂) for 30 minutes at 45°C.[7] | Oxidation is a significant degradation pathway for Dienogest, leading to the formation of various oxidation byproducts.[6] |

| Thermal Degradation | Exposed to heat. | Dienogest can degrade under the influence of heat.[6] |

| Photodegradation | Exposed to sunlight (1.2 Million Lux Hours) and UV-light (200 Watts/m²).[7] | The molecule is susceptible to photodegradation, emphasizing the need for protection from light. |

| Aqueous Hydrolysis | Refluxed with purified water for 3 hours at 45°C.[7] | Shows some degree of degradation in an aqueous environment, though likely at a slower rate than under acidic or basic conditions. |

Experimental Protocols

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of this compound. The following protocol is a representative example of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for the analysis of Dienogest and its degradation products.

Stability-Indicating RP-HPLC Method for Dienogest

This method has been validated for the determination of Dienogest in bulk and pharmaceutical dosage forms and can be adapted for this compound.[7][8][9]

Chromatographic Conditions:

-

Column: Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent.[7][8]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV at 305 nm.[7]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Retention Time: Approximately 4.5 minutes for Dienogest.[7][8]

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of Dienogest (or this compound) in the mobile phase at a known concentration (e.g., 10 µg/mL).

-

Sample Solution (for forced degradation studies):

-

Subject the this compound sample to the stress conditions outlined in Table 2.

-

After the specified duration, neutralize the sample if necessary (e.g., after acid or base hydrolysis).

-

Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[8]

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.

Simplified Signaling Pathway of Dienogest

Dienogest exerts its therapeutic effects primarily through its action on the progesterone receptor. The following diagram illustrates a simplified representation of this signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mybiosource.com [mybiosource.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Gene Expression Profiling and Pathway Analysis of the Effect of Dienogest on Ovarian Endometriosis: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Dienogest-d5 solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Dienogest-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a deuterated analog of the synthetic progestin Dienogest. Understanding the solubility of this compound in various organic solvents is critical for a wide range of research and development applications, including analytical method development, formulation studies, and in vitro biological assays. While specific quantitative data for the deuterated form is not widely published, the solubility is expected to be highly comparable to its non-deuterated counterpart, Dienogest.

Solubility Data of Dienogest

The following table summarizes the available quantitative solubility data for Dienogest in common organic solvents. This data serves as a strong proxy for this compound. It is important to note that solubility can be affected by factors such as temperature, the purity of the solute and solvent, and the presence of moisture.

| Solvent | Concentration (mg/mL) | Molarity (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 62 mg/mL[1] | 199.08 mM[1] | A stock solution can also be prepared at 5 mg/mL with warming[2]. Another source reports a lower solubility of 0.1 mg/mL[3]. |

| Ethanol (EtOH) | 20 mg/mL[3] | ~64.2 mM | One source indicates insolubility in Ethanol[1]. |

| Dimethylformamide (DMF) | 2 mg/mL[3] | ~6.4 mM | - |

| Chloroform | Soluble[4] | - | Quantitative data not specified. |

| Methanol | Soluble[4] | - | Quantitative data not specified. |

| Water | Insoluble[1] | - | Dienogest is sparingly soluble in aqueous buffers[3]. |

Note: The molecular weight of Dienogest (311.42 g/mol ) was used for molarity calculations. The molecular weight of this compound is approximately 316.45 g/mol [4][5].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol is a generalized procedure recommended for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of choice (e.g., DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or mechanical agitator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound solid to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved and in equilibrium with the undissolved solid.[6]

-

Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The time required to reach equilibrium should be established in preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration in solution remains constant.[7]

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[9]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: A flowchart of the shake-flask method for solubility testing.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dienogest ≥98% (HPLC) | 65928-58-7 [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mybiosource.com [mybiosource.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Technical Guide to Dienogest-d5 for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Dienogest-d5, a deuterated analog of the synthetic progestin Dienogest. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their laboratory work. It covers reliable suppliers, purchasing options, and key experimental applications, including its use as an internal standard in analytical methods. Furthermore, it delves into the signaling pathways influenced by Dienogest, offering a comprehensive resource for understanding its mechanism of action.

This compound: An Overview

This compound is a stable isotope-labeled version of Dienogest, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays. Its primary application is as an internal standard for the accurate quantification of Dienogest in biological matrices such as plasma and tissue samples.[1] The increased mass of this compound allows for its clear differentiation from the unlabeled drug in mass spectrometric analysis, ensuring precise and reliable measurements in pharmacokinetic and metabolic studies.

Supplier and Purchasing Options for this compound

The acquisition of high-quality chemical reagents is paramount for reproducible and accurate research. Several reputable suppliers offer this compound for laboratory use. The following table summarizes key information for a selection of these suppliers to facilitate comparison and procurement. Please note that pricing and availability are subject to change, and it is recommended to visit the supplier's website for the most current information.

| Supplier | Catalog Number | Purity | Available Unit Sizes | Link for Inquiry/Purchase |

| MedChemExpress | HY-B0084S1 | Not specified | 1 mg, 5 mg (Quote upon request) | --INVALID-LINK-- |

| Veeprho | DVE00473 | Not specified | Quote upon request | --INVALID-LINK-- |

| MyBioSource | MBS6108557 | Not specified | 1 mg, 5x1 mg | --INVALID-LINK-- |

| Pharmaffiliates | PA STI 031110 | Not specified | Quote upon request | --INVALID-LINK-- |

| Clinivex | Not specified | Not specified | 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |

| Toronto Research Chemicals (TRC) | Not specified | Not specified | Quote upon request | --INVALID-LINK-- |

| Cayman Chemical | Not specified | Not specified | Quote upon request | --INVALID-LINK-- |

| Santa Cruz Biotechnology | Not specified | Not specified | Quote upon request | --INVALID-LINK-- |

| Sigma-Aldrich | Not specified | Not specified | Quote upon request | --INVALID-LINK-- |

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of Dienogest. Below is a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment.

Protocol: Quantification of Dienogest in Human Plasma using this compound as an Internal Standard

1. Objective: To accurately determine the concentration of Dienogest in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.[2]

2. Materials and Reagents:

-

Dienogest analytical standard

-

This compound internal standard

-

Human plasma (blank, and study samples)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

3. Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard and Quality Control (QC) Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of Dienogest and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Dienogest by serial dilution of the stock solution to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate amounts of Dienogest working standard solutions to create a calibration curve (e.g., 1-100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

5. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

-

Vortex mix the samples.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analytes (Dienogest and this compound) with an appropriate elution solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Dienogest and this compound. These transitions should be optimized for sensitivity and specificity.

-

7. Data Analysis:

-

Integrate the peak areas for both Dienogest and this compound.

-

Calculate the peak area ratio of Dienogest to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

8. Workflow Diagram:

Caption: Experimental workflow for Dienogest quantification.

Signaling Pathways of Dienogest

Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone receptor (PR).[3][4][5] As a selective progestin, it modulates various downstream signaling pathways, leading to its efficacy in conditions like endometriosis.[6][7][8]

Progesterone Receptor (PR) Signaling Pathway

Dienogest binds to and activates the progesterone receptor, which is a nuclear hormone receptor.[4][9] This activation leads to the transcription of specific target genes that regulate cellular processes such as proliferation, differentiation, and apoptosis.[10]

Caption: Dienogest-mediated progesterone receptor signaling.

Inhibition of Estrogen Synthesis and Action

In the context of endometriosis, Dienogest has been shown to suppress the local production of estrogen within endometriotic lesions.[11][12] It achieves this by inhibiting key enzymes involved in estrogen synthesis, such as aromatase and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[11][12] This reduction in local estrogen levels helps to decrease the proliferation of endometriotic tissue.

Caption: Dienogest's inhibition of estrogen synthesis.

Anti-inflammatory and Anti-angiogenic Effects

Dienogest also exhibits anti-inflammatory and anti-angiogenic properties, which are crucial for its therapeutic effect in endometriosis.[6][8] It can suppress the production of pro-inflammatory cytokines and inhibit the formation of new blood vessels (angiogenesis) that are necessary for the growth and survival of endometriotic lesions.

Caption: Anti-inflammatory and anti-angiogenic effects of Dienogest.

This technical guide provides a foundational understanding of this compound for its effective application in a laboratory setting. For further details on specific applications and safety protocols, researchers should consult the technical data sheets provided by the suppliers and relevant scientific literature.

References

- 1. veeprho.com [veeprho.com]

- 2. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dienogest? [synapse.patsnap.com]

- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Dienogest used for? [synapse.patsnap.com]

- 6. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 8. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 10. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. tandfonline.com [tandfonline.com]

Dienogest-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dienogest-d5, a deuterated analog of the synthetic progestogen Dienogest. This document consolidates key chemical and physical data, and outlines its primary applications in research and development, particularly in pharmacokinetic and metabolic studies.

Core Compound Data

This compound is a stable isotope-labeled version of Dienogest, which is widely used in oral contraceptives and for the treatment of endometriosis. The incorporation of five deuterium atoms makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.

| Parameter | Value | Citations |

| Chemical Name | (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-d5 | [1][2] |

| Synonyms | STS 557-d5, Dienogestril-d5, Endometrion-d5 | [1][3] |

| Molecular Formula | C₂₀H₂₀D₅NO₂ | [1][4][5] |

| Molecular Weight | 316.45 g/mol | [1][3][4] |

| CAS Number | Not Available (NA) | [1][5] |

| Unlabeled CAS Number | 65928-58-7 | [1][2][3][6][7] |

| Appearance | Pale Beige to Yellow Solid | [1][4] |

| Solubility | Chloroform, Methanol | [4] |

| Storage | 2-8°C Refrigerator or -20°C | [1][4] |

Applications in Research and Development

This compound serves as a critical tool in preclinical and clinical drug development. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the concentration of Dienogest in biological matrices. The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Dienogest, but is distinguishable by its mass.

Experimental Workflow: Bioanalytical Quantification of Dienogest

The following diagram illustrates a typical experimental workflow for the quantification of Dienogest in a biological sample using this compound as an internal standard.

Signaling Pathway of Dienogest

Dienogest exerts its therapeutic effects primarily through its progestogenic activity. It acts as a selective agonist for the progesterone receptor (PR). The binding of Dienogest to the PR initiates a signaling cascade that ultimately modulates gene expression in target tissues.

Experimental Protocol: General Method for Dienogest Quantification in Plasma

The following provides a generalized protocol for the quantification of Dienogest in human plasma. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Preparation of Standards and Quality Controls:

-

Prepare a stock solution of Dienogest and this compound in methanol.

-

Serially dilute the Dienogest stock solution to prepare calibration standards.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 25 µL of the this compound internal standard working solution.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Dienogest: Specific parent > daughter ion transition

-

This compound: Specific parent > daughter ion transition

-

4. Data Analysis:

-

Integrate the peak areas for Dienogest and this compound.

-

Calculate the peak area ratio of Dienogest to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Dienogest in the samples and QCs from the calibration curve.

Disclaimer: This guide is intended for research and informational purposes only. The experimental protocol provided is a general example and should be adapted and validated for specific laboratory conditions.

References

An In-depth Technical Guide to the Deuteration Pattern of Dienogest-d5

This technical guide provides a comprehensive overview of Dienogest-d5, a deuterated analog of the synthetic progestogen Dienogest. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, deuteration pattern, and relevant biological pathways. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1]

Deuteration Pattern of this compound

The selective incorporation of deuterium into the Dienogest molecule is a critical aspect of its function as an internal standard. The deuteration pattern for this compound has been identified through analysis of its chemical structure. The five deuterium atoms are strategically placed on the molecule to ensure stability and a distinct mass difference from the parent compound without significantly altering its chemical properties.

The locations of the deuterium atoms are as follows:

-

Two deuterium atoms are located on the cyanomethyl group at the C17α position.

-

One deuterium atom is at the C6 position on the B-ring.

-

Two deuterium atoms are at the C2 position on the A-ring.

This specific isotopic labeling provides a stable molecular entity ideal for use in quantitative bioanalytical assays.

Diagram of this compound Deuteration Pattern

Caption: Chemical structure of Dienogest with deuterium labeling sites for this compound indicated.

Experimental Protocols

The determination of the deuteration pattern and the routine analysis of this compound in biological matrices typically involve the following methodologies:

1. Mass Spectrometry (MS) for Confirmation of Deuteration:

-

Objective: To confirm the mass shift corresponding to the incorporation of five deuterium atoms.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Method:

-

A standard solution of this compound is prepared in an appropriate solvent (e.g., acetonitrile/water).

-

The solution is directly infused into the mass spectrometer or injected via a liquid chromatography system.

-

Mass spectra are acquired in full scan mode to determine the exact mass of the molecular ion ([M+H]+).

-

The observed mass is compared to the theoretical mass of this compound to confirm the incorporation of five deuterium atoms. The protonated precursor to product ion transition for Dienogest is monitored at m/z 312.30 → 135.30.[2] A corresponding shift would be expected for this compound.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To determine the precise location of the deuterium atoms on the Dienogest molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3).

-

¹H NMR and ¹³C NMR spectra are acquired. The absence of signals in the ¹H NMR spectrum at specific chemical shifts, compared to the spectrum of unlabeled Dienogest, indicates the positions of deuterium substitution.

-

2D NMR techniques, such as COSY and HSQC, can be employed to further confirm the assignments and the deuteration pattern.

-

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:

-

Objective: To quantify Dienogest in biological samples using this compound as an internal standard.

-

Method:

-

Sample Preparation: Biological samples (e.g., plasma, urine) are prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. A known amount of this compound is added to each sample as an internal standard.

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A C18 or similar reversed-phase column is typically used to separate Dienogest and this compound from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., triple quadrupole). The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Dienogest and this compound.

-

Quantification: The peak area ratio of Dienogest to this compound is used to construct a calibration curve and determine the concentration of Dienogest in the unknown samples.

-

Experimental Workflow for Bioanalytical Quantification

Caption: A typical workflow for the quantification of Dienogest in biological samples using this compound.

Signaling Pathway of Dienogest

Dienogest is a synthetic progestogen that exerts its therapeutic effects primarily in the treatment of endometriosis.[3] Its mechanism of action involves multiple signaling pathways that ultimately lead to the suppression of endometrial tissue growth.

Dienogest acts as an agonist at the progesterone receptor (PR).[4][5] This interaction leads to a potent progestagenic effect on the endometrium, causing its atrophy after prolonged use.[4][5] Furthermore, Dienogest reduces the production of estradiol, thereby suppressing its trophic effects on both eutopic and ectopic endometrial tissue.[4][5] This leads to an antiproliferative, immunologic, and antiangiogenic impact on the endometrial tissue.[4][5]

At a systemic level, Dienogest inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3] This, in turn, reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to suppressed ovulation.[3]

Simplified Signaling Pathway of Dienogest

Caption: Overview of the signaling pathways affected by Dienogest, leading to its therapeutic effects.

Quantitative Data Summary

While specific quantitative data on the deuteration level of commercially available this compound standards can vary by batch, the isotopic purity is generally high, often exceeding 98%. For quantitative bioanalytical methods, the linearity range for Dienogest in human plasma using a deuterated internal standard has been reported to be in the range of 1 to 200 ng/mL.[2]

| Parameter | Typical Value/Range | Reference |

| Isotopic Purity of this compound | > 98% | Varies by supplier |

| Linearity Range in Plasma | 1.003 - 200.896 ng/mL | [2] |

| Inter-day Precision (CV%) | < 6.10% | [2] |

| Intra-day Precision (CV%) | < 3.97% | [2] |

| Accuracy | Within ±4.0% of nominal values | [2] |

Table 1: Summary of typical analytical performance data for the quantification of Dienogest using a deuterated internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of Dienogest in preclinical and clinical research. Its specific deuteration pattern provides the necessary mass differentiation for use as an internal standard in mass spectrometry-based assays. Understanding its synthesis, analytical characterization, and the biological pathways of its non-deuterated counterpart is crucial for its effective application in drug development and therapeutic drug monitoring.

References

Methodological & Application

Application Note: High-Throughput Analysis of Dienogest in Human Plasma Using Dienogest-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dienogest in human plasma. The use of a stable isotope-labeled internal standard, Dienogest-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol details a straightforward sample preparation procedure and optimized LC-MS/MS parameters for high-throughput analysis.

Introduction

Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis. Accurate and reliable quantification of Dienogest in biological matrices is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall quality of the analytical data.[1] This application note provides a detailed protocol for the determination of Dienogest in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Dienogest analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (K2 EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Dienogest and this compound from human plasma.

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of human plasma.

-

Spike with 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-